Oxaceprol

Description

RN given refers to (trans)-isome

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

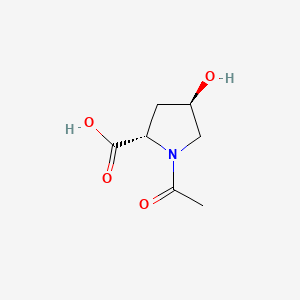

(2S,4R)-1-acetyl-4-hydroxypyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NO4/c1-4(9)8-3-5(10)2-6(8)7(11)12/h5-6,10H,2-3H2,1H3,(H,11,12)/t5-,6+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAPRUDZDYCKSOQ-RITPCOANSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CC(CC1C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N1C[C@@H](C[C@H]1C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2046410 | |

| Record name | Oxaceprol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2046410 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>26 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID57264330 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

33996-33-7 | |

| Record name | Oxaceprol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=33996-33-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Oxaceprol [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033996337 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Oxaceprol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13363 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | L-Proline, 1-acetyl-4-hydroxy-, (4R)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Oxaceprol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2046410 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Oxaceprol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.058 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | OXACEPROL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q0XV76B96L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Structure and Synthesis of Oxaceprol

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oxaceprol, a derivative of the amino acid L-proline, is an anti-inflammatory agent utilized in the management of osteoarthritis.[1] Its mechanism of action, which deviates from that of traditional non-steroidal anti-inflammatory drugs (NSAIDs), centers on the inhibition of leukocyte infiltration into inflamed tissues. This guide provides a comprehensive overview of the chemical structure, spectroscopic properties, and a detailed protocol for the synthesis of this compound, tailored for professionals in the fields of chemical and pharmaceutical research.

Chemical Structure and Properties

This compound, chemically known as (2S,4R)-1-acetyl-4-hydroxypyrrolidine-2-carboxylic acid, is a white crystalline powder.[2] Its chemical structure is characterized by a pyrrolidine ring, a feature it shares with the amino acid proline, with a hydroxyl group at the 4th position and an acetyl group attached to the nitrogen atom.

| Identifier | Value |

| IUPAC Name | (2S,4R)-1-acetyl-4-hydroxypyrrolidine-2-carboxylic acid[3] |

| CAS Number | 33996-33-7[3] |

| Chemical Formula | C₇H₁₁NO₄[3] |

| Molecular Weight | 173.17 g/mol [3] |

| Melting Point | 132 °C[2] |

| Appearance | White Crystalline Powder[2] |

| Solubility | Soluble in water[2] |

Spectroscopic Data:

-

¹H NMR (300 MHz, DMSO-d₆): δ 1.943 (m, 3H), 2.05-2.08 (m, 1H), 3.33-3.37 (m, 2H), 3.57-3.62 (m, 1H), 4.16-4.21 (m, 1H), 4.31-4.50 (m, 1H), 5.14 (brs, 1H, D₂O exchangeable), 12.37 (brs, 1H, D₂O exchangeable).[4]

-

Mass Spectrometry (m/z): 174.54 [M-H]⁺.[4]

-

Infrared (IR) Spectra: Available through various databases, confirming the presence of hydroxyl, carboxylic acid, and amide functional groups.[3]

Crystallographic Data:

Crystal structures of this compound are available in the Crystallography Open Database (COD), with entries such as 2022011, 2022021, and 2022028.[3] However, specific bond lengths and angles from these crystallographic studies were not directly retrievable through the conducted searches.

Synthesis of this compound

The most common and straightforward synthesis of this compound involves the acetylation of L-hydroxyproline. The following protocol is a detailed methodology for this synthesis.

Experimental Protocol: Acetylation of 4-Hydroxy-L-proline

Materials:

-

4-Hydroxy-L-proline (131 g)

-

Acetic anhydride (110 ml)

-

Distilled water (300 ml)

-

Acetonitrile

Equipment:

-

Reaction flask equipped with a stirrer and dropping funnel

-

Heating mantle with temperature control

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: To a stirred suspension of 4-Hydroxy-L-proline (131 g) in distilled water (300 ml) in a reaction flask, slowly add acetic anhydride (110 ml) dropwise over a period of 1 hour.

-

Reaction Conditions: During the addition of acetic anhydride, the temperature of the reaction mixture will slowly increase. Maintain the temperature of the reaction mass between 40-50°C for 2 hours after the addition is complete.[4]

-

Work-up and Isolation: After the 2-hour reaction time, evaporate the acetic acid and water under vacuum using a rotary evaporator. The product will be obtained as a viscous syrup.[4]

-

Purification: Triturate the viscous syrup with acetonitrile. This will induce the precipitation of the product as a white solid.

-

Drying: Filter the white solid and dry it under vacuum to obtain the final product.

Yield: Approximately 116 g (70%).[4]

Characterization: The identity and purity of the synthesized this compound should be confirmed using techniques such as NMR, Mass Spectrometry, and IR spectroscopy, and by measuring its melting point.

Synthesis Workflow

Caption: A flowchart illustrating the key steps in the synthesis of this compound.

Mechanism of Action: Inhibition of Leukocyte Adhesion

Unlike conventional NSAIDs that primarily target cyclooxygenase (COX) enzymes, this compound exerts its anti-inflammatory effects by inhibiting the adhesion and migration of leukocytes to the site of inflammation.[5][6] This is a crucial step in the inflammatory cascade. By preventing the accumulation of inflammatory cells in the joint tissues, this compound helps to reduce inflammation and pain associated with osteoarthritis.

Caption: A diagram illustrating the inhibitory effect of this compound on leukocyte adhesion.

Conclusion

This technical guide provides a detailed overview of the chemical structure, properties, and synthesis of this compound. The provided experimental protocol offers a reliable method for its preparation in a laboratory setting. The unique mechanism of action, distinct from traditional NSAIDs, makes this compound an important subject for ongoing research in the development of anti-inflammatory therapeutics. Further investigation into its specific molecular targets within the leukocyte adhesion cascade could unveil new avenues for drug design and development.

References

Oxaceprol: A Deep Dive into its Role in Inhibiting Leukocyte Infiltration

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Oxaceprol, an atypical anti-inflammatory agent, has demonstrated a unique mechanism of action that deviates from traditional non-steroidal anti-inflammatory drugs (NSAIDs). Its therapeutic effects are primarily attributed to the inhibition of leukocyte infiltration into inflamed tissues, a critical step in the inflammatory cascade. This technical guide provides an in-depth analysis of the core mechanisms by which this compound exerts this inhibitory effect. It summarizes key quantitative data from preclinical studies, presents detailed experimental protocols for seminal experiments, and visualizes the involved signaling pathways and experimental workflows. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the study of inflammation and the development of novel anti-inflammatory therapeutics.

Introduction

Inflammation is a complex biological response to harmful stimuli, characterized by the coordinated activation of various immune cells. A hallmark of inflammation is the recruitment of leukocytes from the bloodstream to the site of injury or infection. This process, known as leukocyte infiltration, is a tightly regulated cascade of events involving leukocyte rolling, adhesion, and transmigration through the endothelial lining. While essential for host defense, dysregulated or excessive leukocyte infiltration contributes to the pathogenesis of numerous inflammatory diseases, including osteoarthritis and rheumatoid arthritis.

This compound, a derivative of the amino acid L-proline, has been utilized for the treatment of these joint disorders for several years.[1] Unlike conventional NSAIDs that primarily target cyclooxygenase (COX) enzymes to inhibit prostaglandin synthesis, this compound's anti-inflammatory and analgesic effects stem from its ability to prevent leukocyte infiltration into the joints.[1][2] This distinct mechanism of action presents a promising therapeutic strategy with a potentially improved safety profile, particularly concerning gastrointestinal side effects commonly associated with NSAIDs.[3] This guide will dissect the experimental evidence that substantiates this compound's role as a potent inhibitor of leukocyte infiltration.

Mechanism of Action: Inhibition of Leukocyte Adhesion and Migration

Experimental studies have consistently shown that this compound's primary mode of action is the marked inhibition of neutrophil infiltration.[1] This effect is achieved by interfering with the initial steps of the leukocyte adhesion cascade.

The process of leukocyte infiltration is a multi-step process involving a sequence of molecular interactions between leukocytes and the endothelial cells lining the blood vessels. This cascade can be broadly divided into the following stages:

-

Tethering and Rolling: Mediated by the selectin family of adhesion molecules. L-selectin on leukocytes interacts with its ligands on endothelial cells, causing the leukocytes to slow down and roll along the vessel wall.

-

Activation: Chemokines present on the endothelial surface activate the rolling leukocytes.

-

Firm Adhesion: Integrins on the leukocyte surface undergo a conformational change, leading to high-affinity binding with their ligands on endothelial cells, such as Intercellular Adhesion Molecule-1 (ICAM-1) and Vascular Cell Adhesion Molecule-1 (VCAM-1). This results in the firm adhesion of leukocytes to the endothelium.

-

Transmigration: The adhered leukocytes then migrate across the endothelial barrier into the underlying tissue.

This compound has been shown to effectively inhibit the adhesion and extravasation of leukocytes. While the precise molecular target of this compound within this cascade is still under investigation, evidence suggests it may interfere with the function of key adhesion molecules.

// Connections Leukocyte -> L_Selectin [style=invis]; Leukocyte -> Integrins [style=invis]; Endothelial_Cell -> Selectin_Ligands [style=invis]; Endothelial_Cell -> ICAM1 [style=invis]; Endothelial_Cell -> VCAM1 [style=invis];

L_Selectin -> Selectin_Ligands [label="Interaction", dir=both]; Integrins -> ICAM1 [label="Binding", dir=both]; Integrins -> VCAM1 [label="Binding", dir=both];

// this compound Inhibition this compound [label="this compound", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124", style=filled]; this compound -> L_Selectin [label="Inhibits Adhesion?", style=dashed, color="#EA4335"]; this compound -> Integrins [label="Inhibits Adhesion?", style=dashed, color="#EA4335"];

// Flow {rank=same; Leukocyte; Endothelial_Cell;} Leukocyte -> Infiltration [style=invis]; L_Selectin -> Integrins [label="Activation", style=dotted, constraint=false]; Integrins -> Infiltration;

// Invisible edges for layout Selectin_Ligands -> ICAM1 [style=invis]; ICAM1 -> VCAM1 [style=invis]; } END_DOT Figure 1: Postulated mechanism of this compound in the leukocyte adhesion cascade.

Quantitative Data on the Inhibition of Leukocyte Infiltration

The inhibitory effect of this compound on leukocyte infiltration has been quantified in various preclinical models. A key study by Veihelmann et al. (2001) utilized intravital microscopy to directly observe and quantify leukocyte-endothelial cell interactions in a mouse model of antigen-induced arthritis (AiA).[4][5] The findings from this and other relevant studies are summarized below.

| Experimental Model | Animal | Treatment Group | Parameter | Result | Percentage Inhibition | Reference |

| Antigen-Induced Arthritis (AiA) | Mouse (BALB/c) | AiA + Saline | Leukocyte Rolling Fraction | 0.31 ± 0.04 | - | [4][5] |

| Antigen-Induced Arthritis (AiA) | Mouse (BALB/c) | AiA + this compound (100 mg/kg) | Leukocyte Rolling Fraction | 0.19 ± 0.03 | 38.7% | [4][5] |

| Antigen-Induced Arthritis (AiA) | Mouse (BALB/c) | AiA + Saline | Adherent Leukocytes (cells/mm²) | 220 ± 25 | - | [4][5] |

| Antigen-Induced Arthritis (AiA) | Mouse (BALB/c) | AiA + this compound (100 mg/kg) | Adherent Leukocytes (cells/mm²) | 115 ± 18 | 47.7% | [4][5] |

| Adjuvant Arthritis | Rat | Arthritis Control | Neutrophil Infiltration (histological score) | Marked Infiltration | - | |

| Adjuvant Arthritis | Rat | This compound | Neutrophil Infiltration (histological score) | Markedly Inhibited | Not Quantified | |

| Surgical Ischemia Reperfusion | Hamster | Ischemia Control | Leukocyte Adhesion and Extravasation | Significant Adhesion & Extravasation | - | |

| Surgical Ischemia Reperfusion | Hamster | This compound | Leukocyte Adhesion and Extravasation | Effective Inhibition | Not Quantified | |

| Carrageenan-induced Paw Edema | Rat | Carrageenan Control | Inflammatory Cell Infiltration | Significant Infiltration | - | [6] |

| Carrageenan-induced Paw Edema | Rat | This compound (18-150 mg/kg p.o.) | Inflammatory Cell Infiltration | Markedly Inhibited | Not Quantified | [6] |

*p < 0.05 compared to AiA + Saline group.

Detailed Experimental Protocols

Intravital Microscopy of the Mouse Knee Joint in Antigen-Induced Arthritis

This protocol is based on the methodology described by Veihelmann et al. (2001).[4][5]

Objective: To visualize and quantify leukocyte rolling and adhesion in the synovial microcirculation of mice with antigen-induced arthritis, and to assess the effect of this compound treatment.

Materials:

-

Male BALB/c mice

-

Methylated bovine serum albumin (mBSA)

-

Complete Freund's Adjuvant (CFA)

-

Pertussis toxin

-

This compound

-

Saline solution

-

Anesthetic (e.g., ketamine/xylazine)

-

Rhodamine 6G (for leukocyte labeling)

-

Intravital microscope equipped with a water immersion objective and fluorescence imaging capabilities

-

Video recording and analysis software

Procedure:

-

Induction of Arthritis:

-

Immunize mice with an emulsion of mBSA in CFA.

-

Administer pertussis toxin as an additional adjuvant.

-

After a set period (e.g., 21 days), induce arthritis by intra-articular injection of mBSA into one knee joint. The contralateral knee can be injected with saline to serve as a control.

-

-

Treatment:

-

Administer this compound (e.g., 100 mg/kg intraperitoneally) or saline to the arthritic mice for a specified duration before the intravital microscopy experiment.

-

-

Animal Preparation for Microscopy:

-

Anesthetize the mouse.

-

Surgically expose the knee joint capsule.

-

Administer a fluorescent dye (e.g., Rhodamine 6G) intravenously to label circulating leukocytes.

-

-

Intravital Microscopy:

-

Position the mouse on the microscope stage.

-

Using a water immersion objective, visualize the synovial microcirculation.

-

Record video sequences of post-capillary venules.

-

-

Data Analysis:

-

Leukocyte Rolling Fraction: Quantify the number of rolling leukocytes as a fraction of the total number of leukocytes passing through the venule.

-

Adherent Leukocytes: Count the number of leukocytes that remain stationary for at least 30 seconds within a defined length of the venule. Express this as cells per square millimeter of endothelial surface.

-

// Nodes Induction [label="Induction of Antigen-Induced Arthritis\nin Mice", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Treatment [label="Treatment with this compound or Saline", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Preparation [label="Surgical Preparation and Fluorescent\nLabeling of Leukocytes", fillcolor="#FBBC05", fontcolor="#202124"]; Microscopy [label="Intravital Microscopy of\nKnee Joint Synovium", fillcolor="#34A853", fontcolor="#FFFFFF"]; Analysis [label="Quantification of Leukocyte Rolling\nand Adhesion", fillcolor="#5F6368", fontcolor="#FFFFFF"]; Result [label="Comparative Analysis of\nLeukocyte Infiltration", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124", style=filled];

// Edges Induction -> Treatment; Treatment -> Preparation; Preparation -> Microscopy; Microscopy -> Analysis; Analysis -> Result; } END_DOT Figure 2: Workflow for the intravital microscopy experiment.

In Vitro Leukocyte Adhesion Assay

This is a generalized protocol that can be adapted to study the effects of this compound on leukocyte adhesion to endothelial cells in vitro.

Objective: To quantify the adhesion of leukocytes to a monolayer of endothelial cells and to determine the inhibitory effect of this compound.

Materials:

-

Human umbilical vein endothelial cells (HUVECs)

-

Leukocytes (e.g., isolated human neutrophils or a leukocyte cell line)

-

Cell culture medium and supplements

-

This compound

-

Inflammatory stimulus (e.g., TNF-α)

-

Fluorescent label for leukocytes (e.g., Calcein-AM)

-

Multi-well plates

-

Fluorescence microplate reader or fluorescence microscope

Procedure:

-

Endothelial Cell Culture:

-

Culture HUVECs to confluence in multi-well plates.

-

-

Treatment and Stimulation:

-

Pre-treat the HUVEC monolayer with various concentrations of this compound for a specified time.

-

Stimulate the HUVECs with an inflammatory agent (e.g., TNF-α) to induce the expression of adhesion molecules. Include appropriate controls (untreated and stimulated-only).

-

-

Leukocyte Preparation:

-

Isolate leukocytes from whole blood or culture a leukocyte cell line.

-

Label the leukocytes with a fluorescent dye according to the manufacturer's protocol.

-

-

Adhesion Assay:

-

Add the fluorescently labeled leukocytes to the HUVEC monolayers.

-

Incubate for a set period to allow for adhesion.

-

Gently wash the wells to remove non-adherent leukocytes.

-

-

Quantification:

-

Measure the fluorescence intensity in each well using a microplate reader. The intensity is proportional to the number of adherent leukocytes.

-

Alternatively, visualize and count the adherent leukocytes using a fluorescence microscope.

-

-

Data Analysis:

-

Calculate the percentage of leukocyte adhesion for each condition relative to the stimulated control.

-

Determine the concentration-dependent inhibitory effect of this compound.

-

Signaling Pathways and Molecular Interactions

The precise molecular interactions through which this compound inhibits leukocyte adhesion are not yet fully elucidated. However, based on its observed effects, it is hypothesized that this compound may modulate the function or expression of key adhesion molecules involved in the leukocyte-endothelial cell interaction.

// Nodes this compound [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Inhibition [label="Inhibition of Leukocyte\nAdhesion and Migration", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Reduction [label="Reduced Leukocyte Infiltration\ninto Inflamed Tissue", fillcolor="#FBBC05", fontcolor="#202124"]; Amelioration [label="Amelioration of\nInflammatory Symptoms", fillcolor="#34A853", fontcolor="#FFFFFF"]; PainRelief [label="Pain Relief", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124", style=filled]; ImprovedMobility [label="Improved Joint Mobility", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124", style=filled];

// Edges this compound -> Inhibition; Inhibition -> Reduction; Reduction -> Amelioration; Amelioration -> PainRelief; Amelioration -> ImprovedMobility; } END_DOT Figure 3: The logical cascade of this compound's therapeutic action.

Potential mechanisms include:

-

Modulation of L-selectin: this compound might interfere with the initial tethering and rolling of leukocytes by affecting the function of L-selectin on the leukocyte surface or its interaction with endothelial ligands.

-

Downregulation of Endothelial Adhesion Molecules: It is plausible that this compound could reduce the expression of ICAM-1 and VCAM-1 on activated endothelial cells, thereby decreasing the sites available for firm leukocyte adhesion.

-

Interference with Integrin Activation: this compound could potentially inhibit the signaling pathways within the leukocyte that lead to the activation of integrins, preventing the transition from rolling to firm adhesion.

Further research is required to pinpoint the specific molecular targets and signaling pathways affected by this compound.

Conclusion

This compound stands out as an anti-inflammatory agent with a mechanism of action centered on the inhibition of leukocyte infiltration. This technical guide has synthesized the available evidence, demonstrating through quantitative data and experimental methodologies that this compound effectively reduces leukocyte rolling and adhesion in inflammatory settings. The provided visualizations of the implicated pathways and experimental workflows offer a clear framework for understanding its mode of action. For researchers and drug development professionals, this compound represents a compelling example of a non-COX-inhibiting anti-inflammatory drug, highlighting the potential of targeting leukocyte trafficking as a therapeutic strategy for a range of inflammatory disorders. Future investigations into the precise molecular interactions of this compound will be crucial for optimizing its therapeutic use and for the development of next-generation inhibitors of leukocyte infiltration.

References

- 1. Antirheumatic agents and leukocyte recruitment. New light on the mechanism of action of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Intravital Microscopy of the Microcirculation in the Mouse Cremaster Muscle for the Analysis of Peripheral Stem Cell Migration - PMC [pmc.ncbi.nlm.nih.gov]

- 3. clinexprheumatol.org [clinexprheumatol.org]

- 4. This compound, an atypical inhibitor of inflammation, reduces leukocyte adherence in mouse antigen-induced arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. This compound, an atypical inhibitor of inflammation and joint damage - PubMed [pubmed.ncbi.nlm.nih.gov]

Oxaceprol's Effect on Pro-inflammatory Cytokines: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oxaceprol, an atypical anti-inflammatory drug, has demonstrated efficacy in the management of joint diseases such as osteoarthritis. Its mechanism of action diverges from traditional non-steroidal anti-inflammatory drugs (NSAIDs) by primarily targeting leukocyte trafficking and adherence, thereby mitigating the inflammatory cascade at an early stage. This technical guide provides an in-depth analysis of this compound's effect on pro-inflammatory cytokines. While the predominant effect of this compound is the inhibition of leukocyte infiltration into inflamed tissues, which indirectly leads to a reduction in pro-inflammatory cytokine levels at the site of inflammation, direct quantitative data on its in vitro and in vivo effects on specific cytokine concentrations remain limited in the currently available literature. This guide summarizes the existing evidence, details relevant experimental protocols, and visualizes the proposed signaling pathways.

Introduction

This compound (N-acetyl-L-hydroxyproline) is a derivative of the amino acid L-proline and is recognized for its anti-inflammatory and chondroprotective properties.[1] Unlike conventional NSAIDs that primarily inhibit cyclooxygenase (COX) enzymes, this compound's unique mechanism of action centers on the inhibition of leukocyte adhesion and migration to inflamed areas.[2][3] This upstream intervention in the inflammatory process is believed to be the primary driver of its therapeutic effects, which include the downstream modulation of pro-inflammatory cytokines such as Interleukin-1β (IL-1β), Tumor Necrosis Factor-α (TNF-α), and Interleukin-6 (IL-6). This guide synthesizes the current understanding of this compound's impact on these key inflammatory mediators.

Mechanism of Action: Inhibition of Leukocyte Infiltration

The principal anti-inflammatory effect of this compound is its ability to inhibit the infiltration of leukocytes, particularly neutrophils, into inflamed joint tissues.[2][4] This has been demonstrated in various preclinical models. By impeding the initial steps of leukocyte recruitment, this compound effectively reduces the concentration of inflammatory cells at the site of inflammation, which in turn leads to a decrease in the local production of pro-inflammatory cytokines.

Effect on Pro-inflammatory Cytokines

While the reduction of pro-inflammatory cytokines is a recognized outcome of this compound treatment, direct quantitative data from dedicated dose-response studies are not extensively reported in the public domain. The available information suggests that by inhibiting leukocyte accumulation, this compound curtails the amplification of the inflammatory response, which is heavily mediated by cytokines.

In Vivo Evidence

A key study in a mouse model of antigen-induced arthritis (AiA) provides quantitative data on the reduction of leukocyte adherence, a crucial step preceding cytokine release.

| Parameter | Arthritic Control (Saline) | Arthritic + this compound (100 mg/kg) | Reference |

| Adherent Leukocytes (cells/mm²) | 220 | 78 | [3][5] |

This significant reduction in leukocyte adherence strongly implies a subsequent decrease in the local concentration of pro-inflammatory cytokines secreted by these cells. Histological analysis from the same study showed markedly less leukocyte infiltration in the this compound-treated group, further supporting this indirect mechanism of cytokine modulation.[3][5]

Another study in an adjuvant-induced arthritis rat model reported that this compound markedly inhibited inflammatory cell infiltration in the paws.[4] Although specific cytokine levels were not quantified, this reduction in inflammatory infiltrate is indicative of a diminished pro-inflammatory cytokine environment.

In Vitro Evidence

Signaling Pathways

The precise molecular targets of this compound that lead to the inhibition of leukocyte adhesion are not fully elucidated. However, the process of leukocyte adhesion and migration involves a complex interplay of adhesion molecules and signaling pathways. By interfering with this process, this compound likely modulates intracellular signaling cascades that are also involved in the production of pro-inflammatory cytokines. A potential, though not yet directly demonstrated, point of intervention could be the NF-κB signaling pathway, a central regulator of inflammatory gene expression, including that of many pro-inflammatory cytokines.

Experimental Protocols

Animal Model: Antigen-Induced Arthritis (AiA) in Mice

This protocol is based on the methodology described by Veihelmann et al. (2001).[3][5]

Objective: To evaluate the in vivo effect of this compound on leukocyte adherence and infiltration in an arthritis model.

Animals: Male Balb/c mice.

Induction of Arthritis:

-

On day -21, mice are immunized by subcutaneous injection of 100 µg of methylated bovine serum albumin (mBSA) emulsified in Freund's complete adjuvant.

-

On day 0, arthritis is induced by intra-articular injection of 10 µg of mBSA in saline into the knee joint.

Treatment:

-

The treatment group receives intraperitoneal injections of this compound (100 mg/kg) twice daily, starting from the day of arthritis induction.

-

The control group receives equivalent volumes of saline.

Assessment of Leukocyte Adherence (Intravital Microscopy):

-

On day 10, animals are anesthetized.

-

The knee joint is surgically exposed to visualize the synovial microcirculation.

-

Leukocytes are stained in vivo with a fluorescent dye (e.g., rhodamine 6G).

-

The number of adherent leukocytes in postcapillary venules is quantified by counting the number of stationary fluorescent cells per unit area of the vessel wall.

Histological Analysis:

-

At the end of the experiment, knee joints are harvested, fixed, and sectioned.

-

Sections are stained (e.g., with hematoxylin and eosin) to assess the degree of inflammatory cell infiltration into the synovium.

Cytokine Measurement in Synovial Fluid

Objective: To quantify the levels of pro-inflammatory cytokines in synovial fluid samples.

Method: Enzyme-Linked Immunosorbent Assay (ELISA)

-

Sample Collection: Synovial fluid is aspirated from the knee joint of patients with osteoarthritis.

-

Sample Processing: The fluid is centrifuged to remove cells and debris. The supernatant is collected and stored at -80°C until analysis.

-

ELISA Procedure:

-

A 96-well microplate is coated with a capture antibody specific for the cytokine of interest (e.g., anti-human IL-1β).

-

The plate is washed, and non-specific binding sites are blocked.

-

Synovial fluid samples and a series of known cytokine standards are added to the wells and incubated.

-

The plate is washed to remove unbound substances.

-

A biotinylated detection antibody specific for the cytokine is added and incubated.

-

The plate is washed again, and a streptavidin-horseradish peroxidase (HRP) conjugate is added.

-

After another wash, a substrate solution is added, which develops a color in proportion to the amount of bound cytokine.

-

The reaction is stopped, and the absorbance is measured at a specific wavelength using a microplate reader.

-

-

Quantification: A standard curve is generated by plotting the absorbance values of the standards against their known concentrations. The cytokine concentrations in the patient samples are then determined by interpolating their absorbance values on the standard curve.

Conclusion

This compound presents a unique anti-inflammatory profile by primarily targeting leukocyte infiltration, a critical upstream event in the inflammatory cascade. This mechanism leads to a reduction in the accumulation of inflammatory cells at the joint, thereby indirectly decreasing the local concentration of pro-inflammatory cytokines. While direct quantitative evidence of this compound's effect on cytokine levels is not extensively documented, the significant reduction in leukocyte adherence observed in preclinical models provides strong support for this downstream effect. Further research focusing on the direct quantification of cytokine modulation and the elucidation of the specific molecular pathways affected by this compound would provide a more complete understanding of its anti-inflammatory actions and could guide the development of novel therapeutic strategies for inflammatory joint diseases.

References

- 1. Synovial Fluid in Knee Osteoarthritis Extends Proinflammatory Niche for Macrophage Polarization - PMC [pmc.ncbi.nlm.nih.gov]

- 2. What is the mechanism of this compound? [synapse.patsnap.com]

- 3. This compound, an atypical inhibitor of inflammation and joint damage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. clinexprheumatol.org [clinexprheumatol.org]

- 5. This compound is as effective as diclofenac in the therapy of osteoarthritis of the knee and hip - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery and Developmental Odyssey of Oxaceprol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oxaceprol, a derivative of the amino acid L-proline, represents a unique therapeutic agent in the management of joint diseases, particularly osteoarthritis. Unlike traditional non-steroidal anti-inflammatory drugs (NSAIDs), its mechanism of action is not centered on the inhibition of prostaglandin synthesis. Instead, this compound exerts its anti-inflammatory effects by modulating leukocyte activity, specifically by inhibiting the adhesion and migration of these cells to the site of inflammation. This whitepaper provides an in-depth technical overview of the discovery, developmental history, and key experimental findings related to this compound. It includes detailed summaries of its chemical synthesis, preclinical evaluation in animal models of arthritis, and clinical trial outcomes in patients with osteoarthritis. Quantitative data from pivotal studies are presented in structured tables for comparative analysis. Furthermore, this guide illustrates key experimental workflows and the proposed signaling pathway of this compound using detailed diagrams to facilitate a comprehensive understanding of its scientific journey from a simple amino acid derivative to a clinically effective therapeutic agent.

Discovery and Early Developmental History

This compound, chemically known as N-acetyl-L-hydroxyproline, has been utilized for the symptomatic treatment of degenerative and inflammatory joint diseases in Europe for several decades.[1] It has been marketed under trade names such as AHP 200® in Germany and Jonctum® in France.[2] While the precise initial discovery and first synthesis are not extensively documented in readily available literature, its development can be traced back to research focusing on amino acid derivatives with potential anti-inflammatory properties. The German company Degussa AG (now part of Evonik Industries) has been associated with its early development.[3][4][5][6] The core concept behind its development was to create an anti-inflammatory agent with a better safety profile, particularly concerning gastrointestinal side effects, compared to conventional NSAIDs.[7]

The developmental focus for this compound was its unique mechanism of action, which deviates from the cyclooxygenase (COX) enzyme inhibition typical of NSAIDs.[1][8] Early preclinical research indicated that this compound did not inhibit prostaglandin synthesis but rather interfered with the inflammatory cascade at an earlier stage by preventing leukocyte infiltration into inflamed tissues.[2][7][9] This distinct pharmacological profile spurred further investigation and eventual clinical development for osteoarthritis and other rheumatic conditions.

Chemical Synthesis

This compound is synthesized from the naturally occurring amino acid L-Hydroxyproline. The most common and straightforward method involves the acetylation of the secondary amine in the pyrrolidine ring of L-hydroxyproline.

Synthesis Protocol

A widely cited method for the synthesis of this compound is the acetylation of L-Hydroxyproline using acetic anhydride in an aqueous medium.

Experimental Protocol:

-

A suspension of L-Hydroxyproline (131 g) is prepared in distilled water (300 ml).[10]

-

To this stirred suspension, acetic anhydride (110 ml) is added dropwise over a period of 1 hour.[10]

-

During the addition, the temperature of the reaction mixture is gradually increased to 50°C.[10]

-

After the complete addition of acetic anhydride, the reaction mixture is maintained at a temperature of 40-50°C for an additional 2 hours to ensure the completion of the acetylation reaction.[10]

-

Following the reaction period, acetic acid and water are removed by evaporation under vacuum.[10]

-

The resulting viscous syrup is then triturated with acetonitrile, leading to the precipitation of this compound as a white solid.[10]

-

The solid product is collected, yielding approximately 116 g (a 70% yield).[10]

Characterization of the final product includes:

-

¹H NMR (300 MHz, DMSO): δ 1.943 (m, 3H), 2.05-2.08 (m, 1H), 3.33-3.37 (m, 2H), 3.57-3.62 (m, 1H), 4.16-4.21 (m, 1H), 4.31-4.50 (m, 1H), 5.14 (brs, 1H) D₂O exchangeable, 12.37 (brs, 1H) D₂O exchangeable.[10]

-

MS (m/z): 174.54 [M-H]⁺.[10]

-

Melting Point: 127-132°C.[10]

Figure 1: Workflow for the chemical synthesis of this compound.

Preclinical Development

The preclinical evaluation of this compound focused on elucidating its anti-inflammatory mechanism and assessing its efficacy in animal models of arthritis.

Mechanism of Action: Inhibition of Leukocyte Infiltration

A key finding from preclinical studies is that this compound's anti-inflammatory effect stems from its ability to inhibit the infiltration of leukocytes into inflamed tissues.[7][9][11] This is a significant departure from the mechanism of NSAIDs, which primarily target prostaglandin synthesis.[7][9]

In vivo studies using models such as adjuvant-induced arthritis in rats and antigen-induced arthritis in mice have demonstrated that this compound markedly inhibits the infiltration of inflammatory cells into the joints.[11][12] Histological analysis of the joints from this compound-treated animals showed a significant reduction in leukocyte accumulation in the synovial tissue compared to untreated arthritic animals.[12]

The proposed mechanism involves the inhibition of leukocyte adhesion to the vascular endothelium, a critical step in the process of extravasation into the surrounding tissue.[7][13] Studies suggest that this compound may interfere with the function of adhesion molecules, such as β2-integrins (CD11/CD18 complex) and their interaction with Intercellular Adhesion Molecule-1 (ICAM-1) on endothelial cells.[13]

Figure 2: Proposed mechanism of action of this compound in inhibiting leukocyte adhesion.

Efficacy in Animal Models of Arthritis

The antigen-induced arthritis model in mice is a well-established T-cell dependent model of inflammatory arthritis.

Experimental Protocol:

-

Immunization: BALB/c mice are immunized with methylated bovine serum albumin (mBSA) emulsified in Complete Freund's Adjuvant (CFA) with B. pertussis vaccine.[9]

-

Induction of Arthritis: 21 days after immunization, arthritis is induced by an intra-articular injection of mBSA in saline into the knee joint.[9]

-

Treatment: Animals in the treatment group receive this compound (e.g., 100 mg/kg, twice daily, intraperitoneally).[12][14]

-

Assessment: The severity of arthritis is quantified by measuring the transverse knee joint diameter. Intravital fluorescence microscopy is used to visualize and quantify leukocyte-endothelial cell interactions (rolling and adhesion) in the synovial microvessels. Histological sections of the joint are scored for leukocyte infiltration.[12][14]

Key Findings:

In the AIA model, this compound treatment significantly reduced leukocyte adherence to the endothelium of postcapillary venules in the synovium.[12][14] The number of adherent leukocytes in arthritic animals was approximately 220 cells/mm², which was significantly reduced in the this compound-treated group.[12][14] Histological scores also confirmed a reduction in leukocyte infiltration in the joints of treated animals.[12][14]

Figure 3: Experimental workflow for the antigen-induced arthritis model.

| Preclinical Study: Antigen-Induced Arthritis in Mice | Control (Arthritic) | This compound-Treated (100 mg/kg) | Reference |

| Leukocyte Adhesion (cells/mm²) | ~220 | Significantly Reduced | [12][14] |

| Leukocyte Rolling Fraction | ~0.31 | Significantly Reduced | [12][14] |

| Histological Score for Leukocyte Infiltration | High | Significantly Reduced | [12][14] |

The adjuvant-induced arthritis model in rats is another commonly used model for studying chronic inflammation.

Key Findings:

In adjuvant arthritic rats, orally administered this compound (6-54 mg/kg/day) did not affect the primary paw edema but significantly inhibited the secondary lesions in the ears and tail.[11][15] Histological examination of the adjuvant-injected paw revealed that this compound markedly inhibited inflammatory cell infiltration and bone damage.[11][15]

| Preclinical Study: Adjuvant-Induced Arthritis in Rats | Effect of this compound (6-54 mg/kg/day) | Reference |

| Primary Paw Edema | No significant effect | [11][15] |

| Secondary Lesions (ears and tail) | Inhibited | [11][15] |

| Inflammatory Cell Infiltration (histology) | Markedly inhibited | [11][15] |

| Bone Damage (histology) | Markedly inhibited | [11][15] |

Clinical Development

The clinical development of this compound has primarily focused on its efficacy and safety in the treatment of osteoarthritis of the knee and hip.

Clinical Trial Protocols

Clinical trials have typically been randomized, double-blind, and controlled, comparing this compound to either placebo or an active comparator (e.g., diclofenac, tramadol).

General Protocol Outline:

-

Patient Population: Patients aged 40-75 years with symptomatic and radiologically confirmed osteoarthritis of the knee or hip.[16]

-

Dosage: this compound is typically administered orally at a dosage of 200 mg three times daily or 400 mg three times daily.[1][2]

-

Duration: Study durations have ranged from 3 weeks to 12 weeks.[2][13]

-

Efficacy Endpoints:

-

Primary: Change from baseline in pain scores, often assessed using a 100 mm Visual Analogue Scale (VAS).[16]

-

Secondary: Changes in functional disability, assessed using validated indices such as the Western Ontario and McMaster Universities Osteoarthritis Index (WOMAC) and the Lequesne Algofunctional Index.[1][8][13]

-

Clinical Efficacy

Clinical trials have consistently demonstrated that this compound is effective in reducing pain and improving function in patients with osteoarthritis.

Key Findings:

-

Superiority to Placebo: In a 3-week, randomized, double-blind, placebo-controlled study, this compound (1200 mg/day) was significantly superior to placebo in improving pain following exercise (mean improvement of 16.6 mm on VAS for this compound vs. 4.5 mm for placebo, p=0.002).[8][16]

-

Equivalence to Diclofenac: A multicenter, randomized, double-blind study comparing this compound (400 mg t.i.d.) with diclofenac (50 mg t.i.d.) for 21 days in patients with osteoarthritis of the knee or hip found the two treatments to be therapeutically equivalent. The mean Lequesne index decreased by 2.5 points in the this compound group and 2.8 points in the diclofenac group.[1]

-

Comparison with Tramadol: In a 12-week, double-blind, randomized controlled trial, this compound (200 mg t.i.d.) showed comparable efficacy to tramadol (50 mg t.i.d.) in improving WOMAC scores for pain, stiffness, and physical function.[2][10][13][14]

| Clinical Trial Data: this compound in Osteoarthritis | |||

| Study | Comparator | Primary Endpoint | Result |

| Krüger et al., 2007[8][16] | Placebo | Change in Pain on Exercise (VAS) | This compound: -16.6 mm; Placebo: -4.5 mm (p=0.002) |

| Herrmann et al., 2000[1] | Diclofenac | Change in Lequesne Index | This compound: -2.5 points; Diclofenac: -2.8 points (therapeutically equivalent) |

| Mukhopadhyay et al., 2018[2][10][13] | Tramadol | Change in WOMAC Score | Comparable improvement in both groups |

| Kumari et al.[14] | Tramadol | Change in WOMAC Score | Significant reduction from baseline in both groups, no significant difference between groups |

| WOMAC Score Changes from Baseline in a 12-Week Study (this compound vs. Tramadol) | |||

| WOMAC Subscale | Treatment Group | Baseline (Mean ± SD) | 12 Weeks (Mean ± SD) |

| Pain | This compound (n=43) | 316.1 ± 59.51 | 203.9 ± 83.09 |

| Tramadol (n=36) | 319.2 ± 70.07 | 225.5 ± 107.50 | |

| Stiffness | This compound (n=43) | 35.3 ± 11.12 | 21.4 ± 12.6 |

| Tramadol (n=36) | 34.0 ± 8.88 | 22.8 ± 14.28 | |

| Physical Function | This compound (n=43) | 1101.3 ± 168.45 | 780.8 ± 240.58 |

| Tramadol (n=36) | 1115.6 ± 210.94 | 825.1 ± 290.58 | |

| p < 0.05 compared to baseline. Data from Mukhopadhyay et al.[2][10][13] and a similar study by Smith et al.[17] |

Safety and Tolerability

A key advantage of this compound highlighted in clinical studies is its favorable safety profile, particularly with regard to gastrointestinal adverse events, when compared to NSAIDs.[1][7] In a comparative study with diclofenac, this compound was found to be better tolerated.[1] When compared to placebo, the incidence of adverse events with this compound was not significantly different.[8][16]

Conclusion

The developmental history of this compound showcases a targeted approach to developing an anti-inflammatory agent with a distinct mechanism of action that avoids the common pitfalls of traditional NSAIDs. Its journey from a simple derivative of L-proline to a clinically validated treatment for osteoarthritis is a testament to the value of exploring alternative therapeutic pathways. The inhibition of leukocyte infiltration as a primary mode of action provides a foundation for its efficacy and favorable safety profile. The preclinical and clinical data summarized in this guide provide a comprehensive overview for researchers and drug development professionals, highlighting the scientific rationale and evidence supporting the use of this compound in the management of inflammatory joint diseases. Further research into its precise molecular interactions within the leukocyte adhesion cascade may open new avenues for the development of even more targeted anti-inflammatory therapies.

References

- 1. This compound is a well-tolerated therapy for osteoarthritis with efficacy equivalent to diclofenac - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound versus tramadol for knee osteoarthritis: A randomized controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. History of the former Degussa AG - Evonik Industries [history.evonik.com]

- 4. Towards the new Degussa - Evonik Industries [history.evonik.com]

- 5. Die Geschichte der vormaligen Degussa AG - Evonik Industries [history.evonik.com]

- 6. Degussa and Hüls in Mobile, Alabama - Evonik Industries [history.evonik.com]

- 7. Antirheumatic agents and leukocyte recruitment. New light on the mechanism of action of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. clinexprheumatol.org [clinexprheumatol.org]

- 9. researchgate.net [researchgate.net]

- 10. This compound versus tramadol for knee osteoarthritis: A randomized controlled trial - PMC [pmc.ncbi.nlm.nih.gov]

- 11. This compound, an atypical inhibitor of inflammation and joint damage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. This compound, an atypical inhibitor of inflammation, reduces leukocyte adherence in mouse antigen-induced arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Buy this compound | 33996-33-7 | >98% [smolecule.com]

- 14. impactfactor.org [impactfactor.org]

- 15. medchemexpress.com [medchemexpress.com]

- 16. This compound--a randomised, placebo-controlled clinical study in osteoarthritis with a non-conventional non-steroidal anti-inflammatory drug - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. makhillpublications.co [makhillpublications.co]

In Vitro Anti-inflammatory Effects of Oxaceprol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oxaceprol, a derivative of the amino acid L-proline, is an anti-inflammatory agent utilized in the management of osteoarthritis. Unlike traditional non-steroidal anti-inflammatory drugs (NSAIDs), its primary mechanism of action is not the inhibition of prostaglandin synthesis. Instead, in vitro studies have elucidated a distinct anti-inflammatory profile centered on the modulation of leukocyte activity. This technical guide provides a comprehensive overview of the in vitro anti-inflammatory effects of this compound, detailing its mechanism of action, summarizing the available, albeit limited, quantitative data, outlining key experimental protocols, and visualizing the involved pathways and workflows.

Core Mechanism of Action: Inhibition of Leukocyte Adhesion

The principal in vitro anti-inflammatory effect of this compound is the inhibition of leukocyte, particularly neutrophil, adhesion to the vascular endothelium.[1][2] This action is significant as the recruitment and infiltration of leukocytes into tissues are key events in the inflammatory cascade. By impeding this initial step, this compound can mitigate the downstream consequences of the inflammatory response. While the precise molecular targets for this inhibitory effect are not fully elucidated, it is understood to interfere with the processes of leukocyte rolling and firm adhesion.[2]

Data Presentation: Summary of In Vitro Effects

Quantitative in vitro data for this compound is not extensively available in publicly accessible literature. The following tables summarize the key qualitative and semi-quantitative findings from various in vitro studies.

Table 1: Effect of this compound on Leukocyte Function

| Parameter | Cell Type | Assay Type | Effect Observed | Quantitative Data | Citation(s) |

| Adhesion | Neutrophils, Leukocytes | Endothelial Cell Co-culture | Inhibition of adhesion and extravasation | Specific IC50 values are not well-documented in the literature. | [1][2] |

| Migration | Neutrophils, Leukocytes | Chemotaxis Assays | Inhibition of migration | Not specified. | [1] |

| Prostaglandin Synthesis | Macrophages | Prostaglandin E2 Release Assay | No inhibition | This compound did not inhibit prostaglandin E2 release. | [3] |

Table 2: Effect of this compound on Inflammatory Mediators and Enzymes

| Parameter | Cell Type | Assay Type | Effect Observed | Quantitative Data | Citation(s) |

| Cytokines (TNF-α, IL-1β) | Not specified | Not specified | Implied reduction in vivo, limited in vitro data | Specific in vitro concentration-dependent data is lacking. | [4] |

| Matrix Metalloproteinases (MMPs) | Chondrocytes | MMP Activity/Expression Assays | Potential for inhibition | Specific in vitro data on direct inhibition of MMP-1 or MMP-13 by this compound is not readily available. | [5][6] |

Experimental Protocols

The following are detailed methodologies for key in vitro experiments relevant to assessing the anti-inflammatory effects of this compound.

Neutrophil Adhesion to Endothelial Cells Assay

This assay evaluates the ability of this compound to inhibit the adhesion of neutrophils to a monolayer of endothelial cells, mimicking the in vivo inflammatory environment.

-

Cell Culture:

-

Human Umbilical Vein Endothelial Cells (HUVECs) are cultured to confluence in 24-well plates.

-

Neutrophils are isolated from fresh human peripheral blood using density gradient centrifugation.

-

-

Endothelial Cell Activation:

-

This compound Treatment:

-

Isolated neutrophils are pre-incubated with varying concentrations of this compound or a vehicle control for 30 minutes at 37°C.

-

-

Co-culture and Adhesion:

-

The treated neutrophils are then added to the activated HUVEC monolayer and incubated for a defined period (e.g., 30 minutes) to allow for adhesion.

-

-

Quantification of Adhesion:

-

Non-adherent neutrophils are removed by gentle washing.

-

The number of adherent neutrophils is quantified, typically by microscopy after staining or by measuring the activity of a neutrophil-specific enzyme like myeloperoxidase.

-

Cytokine Release Assay

This protocol is designed to determine the effect of this compound on the production and release of pro-inflammatory cytokines from immune cells.

-

Cell Culture:

-

Peripheral Blood Mononuclear Cells (PBMCs) are isolated from healthy donor blood.

-

Cells are cultured in 96-well plates at a density of 1 x 10^6 cells/mL.

-

-

Stimulation and Treatment:

-

Cells are stimulated with a pro-inflammatory agent like Lipopolysaccharide (LPS) to induce cytokine production.

-

Concurrently, cells are treated with different concentrations of this compound or a vehicle control.

-

-

Incubation:

-

The cell cultures are incubated for 24-48 hours to allow for cytokine secretion into the supernatant.

-

-

Cytokine Quantification:

Matrix Metalloproteinase (MMP) Activity Assay

This assay assesses the direct inhibitory effect of this compound on the activity of specific MMPs, which are enzymes involved in the degradation of the extracellular matrix during inflammation.

-

Enzyme and Substrate Preparation:

-

Recombinant human MMPs (e.g., MMP-1, MMP-13) are used.

-

A fluorescently labeled MMP substrate is prepared.

-

-

Inhibition Assay:

-

The MMP enzyme is pre-incubated with various concentrations of this compound or a control inhibitor for a specified time.

-

-

Enzymatic Reaction:

-

The fluorogenic substrate is added to initiate the enzymatic reaction.

-

-

Measurement of Activity:

-

The fluorescence intensity is measured over time using a fluorometer. A decrease in the rate of fluorescence increase in the presence of this compound indicates inhibition of MMP activity.[11]

-

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key pathways and experimental processes described in this guide.

References

- 1. Antirheumatic agents and leukocyte recruitment. New light on the mechanism of action of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. This compound, an atypical inhibitor of inflammation and joint damage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Matrix metalloproteinases in rheumatoid arthritis and osteoarthritis: a state of the art review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Inhibition of Matrix Metalloproteinases Enhances In Vitro Repair of the Meniscus - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Tumor Necrosis Factor-Induced Neutrophil Adhesion Occurs Via Sphingosine Kinase-1-Dependent Activation of Endothelial α5β1 Integrin - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Neutrophil adhesion to TNF alpha-activated endothelial cells potentiates leukotriene B4 production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. DSpace [helda.helsinki.fi]

- 10. In vitro cytokine production by normal human peripheral blood mononuclear cells as a measure of immunocompetence or the state of activation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. A new class of potent matrix metalloproteinase 13 inhibitors for potential treatment of osteoarthritis: Evidence of histologic and clinical efficacy without musculoskeletal toxicity in rat models - PubMed [pubmed.ncbi.nlm.nih.gov]

Oxaceprol and Its Impact on Cartilage Matrix Degradation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxaceprol, a derivative of L-proline, is an anti-inflammatory agent used in the management of osteoarthritis. Unlike traditional non-steroidal anti-inflammatory drugs (NSAIDs), this compound exhibits a unique mechanism of action that does not primarily involve the inhibition of prostaglandin synthesis. This technical guide provides an in-depth analysis of this compound's effects on cartilage matrix degradation, summarizing key experimental findings, detailing methodologies, and illustrating the involved biological pathways.

Mechanism of Action

This compound's primary mechanism revolves around its anti-inflammatory properties, specifically the inhibition of leukocyte infiltration into joint tissues. By reducing the influx of inflammatory cells, this compound mitigates the downstream cascade of events that lead to cartilage degradation. Additionally, evidence suggests that this compound may have direct chondroprotective effects by stimulating the synthesis of essential cartilage matrix components.

Inhibition of Leukocyte Infiltration

Inflammatory processes in osteoarthritis are characterized by the migration of leukocytes into the synovial tissue and fluid. These activated leukocytes release a host of pro-inflammatory cytokines and proteolytic enzymes that directly and indirectly contribute to the breakdown of the cartilage matrix. This compound has been shown to effectively inhibit the adhesion and extravasation of leukocytes, thereby reducing the inflammatory burden within the joint.[1]

Chondroprotective Effects

Beyond its anti-inflammatory action, in vitro and in vivo studies suggest that this compound may directly support cartilage health. It has been observed to stimulate the synthesis of proteoglycans and collagen, the two major components of the cartilage extracellular matrix.[2][3] This anabolic effect suggests a potential for this compound to not only slow down cartilage degradation but also to support its repair.

Signaling Pathways

The precise intracellular signaling pathways through which this compound exerts its effects on chondrocytes are not yet fully elucidated. However, based on its known anti-inflammatory actions and the general understanding of cartilage degradation pathways, a proposed model can be constructed. The primary pathway involves the inhibition of leukocyte-mediated inflammation, which in turn reduces the catabolic signaling in chondrocytes.

Caption: Proposed signaling pathway of this compound in mitigating cartilage degradation.

Quantitative Data on this compound's Effects

The following tables summarize the available quantitative and semi-quantitative data from key studies on the effects of this compound on various aspects of cartilage metabolism and inflammation.

Table 1: Effect of this compound on Leukocyte Adhesion

| Parameter | Model | Treatment | Outcome | Reference |

| Leukocyte Adherence | Antigen-induced arthritis in mice | This compound (100 mg/kg, i.p., twice daily) | Significantly reduced compared to saline-treated arthritic animals. Number of adherent leukocytes increased from 78 cells/mm² in controls to 220 cells/mm² in arthritic animals, which was significantly reduced by this compound. | [4][5] |

| Leukocyte Rolling Fraction | Antigen-induced arthritis in mice | This compound (100 mg/kg, i.p., twice daily) | Leukocyte rolling fraction increased from 0.16 in controls to 0.31 in arthritic animals. This compound treatment significantly reduced this increase. | [4][5] |

Table 2: Effect of this compound on Cartilage Matrix Synthesis

| Parameter | Model | This compound Concentration | Outcome | Reference |

| Proteoglycan Synthesis (35SO4 incorporation) | Calf articular cartilage explants | 10-6 M to 10-9 M | Stimulation of incorporation observed. | [3] |

| Proteoglycan & Protein Catabolism | Calf articular cartilage explants | 10-4 M to 10-8 M | No significant effect observed. | [3] |

| Glucosamine & Proline Uptake (3H-glucosamine, 3H-proline) | Hen joint cartilage in vitro | Not specified | Stimulated uptake in chondrocytes. | [2] |

| Proline Incorporation into Matrix (3H-proline) | Hen joint cartilage in vitro | Not specified | Enhanced incorporation into macromolecular structures of the cartilage matrix. | [2] |

Experimental Protocols

This section provides an overview of the methodologies used in the key studies cited. The level of detail is based on the information available in the referenced publications.

In Vitro Cartilage Explant Culture

-

Objective: To assess the direct effect of this compound on cartilage matrix synthesis and degradation.

-

Protocol Summary (based on Riera et al., 1990):

-

Articular cartilage explants were obtained from calf joints.

-

The explants were cultured in a suitable medium.

-

This compound was added to the culture medium at various concentrations (10-4 M to 10-9 M).

-

To measure proteoglycan synthesis, 35SO4 was added to the medium, and its incorporation into the cartilage matrix was quantified.

-

Protein and proteoglycan catabolism were likely assessed by measuring the release of matrix components into the culture medium.[3]

-

Caption: Workflow for in vitro cartilage explant culture experiments.

In Vivo Intravital Microscopy of Leukocyte Adhesion

-

Objective: To investigate the effect of this compound on leukocyte-endothelial cell interactions in an in vivo model of arthritis.

-

Protocol Summary (based on Veihelmann et al., 2001):

-

Antigen-induced arthritis (AiA) was induced in Balb/c mice.

-

Mice were treated with this compound (100 mg/kg, i.p., twice daily) or saline.

-

On day 10 after arthritis induction, intravital fluorescence microscopy was performed on the synovial tissue of the knee joint.

-

Leukocytes were fluorescently labeled in vivo.

-

The number of rolling and adherent leukocytes in synovial microvessels was quantified.[4][5]

-

Caption: Workflow for intravital microscopy of leukocyte adhesion.

Conclusion

The available evidence strongly indicates that this compound exerts a protective effect on the cartilage matrix primarily through its potent anti-inflammatory action of inhibiting leukocyte infiltration into the joint. This reduction in inflammatory mediators lessens the catabolic environment that drives cartilage degradation. Furthermore, in vitro studies suggest a direct anabolic effect on chondrocytes, promoting the synthesis of key matrix components.

However, a significant gap remains in the literature regarding detailed quantitative data on this compound's direct effects on chondrocyte metabolism. Future research should focus on elucidating the specific molecular targets and signaling pathways within chondrocytes that are modulated by this compound. Dose-response studies quantifying the impact on MMP and TIMP expression, as well as on collagen and glycosaminoglycan synthesis, would provide a more complete understanding of its chondroprotective potential. Such data will be crucial for optimizing its therapeutic use and for the development of next-generation disease-modifying osteoarthritis drugs.

References

- 1. Antirheumatic agents and leukocyte recruitment. New light on the mechanism of action of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. [Autoradiography studies of the effect of this compound on the metabolism of joint cartilage in vitro and in vivo] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. [Effect of this compound on the synthesis and degradation in vitro of proteoglycans and proteins by calf articular cartilage explants] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound, an atypical inhibitor of inflammation, reduces leukocyte adherence in mouse antigen-induced arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

The Molecular Landscape of Oxaceprol's Action in Chondrocytes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oxaceprol, a derivative of the amino acid L-proline, is an anti-inflammatory agent utilized in the management of osteoarthritis.[1] Unlike traditional non-steroidal anti-inflammatory drugs (NSAIDs), its primary mechanism of action does not revolve around the inhibition of prostaglandin synthesis.[2] Instead, this compound exhibits a unique multi-faceted approach by modulating key inflammatory and catabolic pathways within the joint, with a significant impact on chondrocyte function. This technical guide provides an in-depth exploration of the molecular targets of this compound in chondrocytes, presenting quantitative data, detailed experimental methodologies, and visual representations of the signaling pathways involved. The information compiled herein is intended to serve as a comprehensive resource for researchers, scientists, and professionals in drug development, fostering a deeper understanding of this compound's chondroprotective and anti-inflammatory effects.

Introduction

Osteoarthritis (OA) is a degenerative joint disease characterized by the progressive breakdown of articular cartilage, leading to pain, stiffness, and reduced mobility.[3] Chondrocytes, the sole cell type in cartilage, play a central role in maintaining the delicate balance between extracellular matrix (ECM) synthesis and degradation. In OA, this homeostasis is disrupted by a cascade of pro-inflammatory and catabolic mediators. This compound has emerged as a therapeutic agent for OA with a favorable safety profile compared to some NSAIDs.[4][5] Its mechanism of action is distinguished by its ability to inhibit leukocyte infiltration into the joints, thereby targeting an early event in the inflammatory cascade.[2][3] This guide delves into the specific molecular interactions of this compound within chondrocytes, the resident cells of cartilage, to elucidate its therapeutic effects at a cellular level.

Anti-Inflammatory Mechanisms of this compound

A primary and well-documented therapeutic effect of this compound is its potent anti-inflammatory activity, which is achieved through several distinct molecular mechanisms.

Inhibition of Leukocyte Infiltration

This compound's principal anti-inflammatory action lies in its ability to inhibit the adhesion and migration of leukocytes, preventing their accumulation in the synovial joints.[1][3] This reduces the local concentration of inflammatory cells and the subsequent release of damaging enzymes and cytokines.[6][7][8] Studies have demonstrated that this compound reduces leukocyte adherence to endothelial cells in vitro and in vivo.[2][7] In a mouse model of antigen-induced arthritis, this compound treatment significantly reduced leukocyte adherence and infiltration into the synovium.[7][9]

Modulation of Pro-Inflammatory Cytokines

Pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and various interleukins (ILs), are pivotal in the inflammatory cascade of osteoarthritis.[6] this compound has been shown to modulate the release of these critical mediators.[6][10] By downregulating the levels of TNF-α and interleukins, this compound helps to dampen the inflammatory response and its detrimental effects on chondrocytes.[6][10]

Inhibition of Prostaglandin Synthesis

While not its primary mechanism, some evidence suggests that this compound can inhibit the cyclooxygenase (COX) enzyme, which is responsible for the synthesis of prostaglandins.[10][11] Prostaglandins are key mediators of inflammation and pain.[12] By reducing prostaglandin production, this compound contributes to its analgesic and anti-inflammatory effects.[10]

Antioxidant Properties

Oxidative stress, resulting from an imbalance between reactive oxygen species (ROS) and antioxidant defenses, plays a significant role in the pathogenesis of osteoarthritis.[10] this compound exhibits antioxidant properties, enabling it to neutralize ROS.[10][12] This cellular protection from oxidative damage further contributes to its anti-inflammatory and chondroprotective effects.[10]

Chondroprotective Effects of this compound

Beyond its anti-inflammatory actions, this compound directly influences chondrocyte metabolism, promoting an anabolic phenotype and protecting the cartilage matrix from degradation.

Stimulation of Extracellular Matrix Synthesis

This compound has been shown to stimulate the synthesis of key components of the cartilage extracellular matrix, namely proteoglycans and collagen.[12][13]

-

Proteoglycan Synthesis: In vitro studies using calf articular cartilage explants demonstrated that this compound stimulates the incorporation of ³⁵SO₄, a marker for proteoglycan synthesis.[14] This effect was observed at concentrations ranging from 10⁻⁶ M to 10⁻⁹ M.[14]

-

Collagen Synthesis: Autoradiography studies have shown that this compound enhances the incorporation of ³H-proline into the macromolecular structure of the cartilage matrix, indicating a stimulation of collagen synthesis.[13] It also stimulates the uptake of ³H-proline by chondrocytes.[11][13]

Modulation of Matrix Metalloproteinases (MMPs)

Matrix metalloproteinases (MMPs) are a family of enzymes responsible for the degradation of ECM components, including collagen and proteoglycans.[10] Their activity is elevated in osteoarthritic cartilage. This compound has been reported to interfere with the production and activity of MMPs, although specific quantitative data on the inhibition of individual MMPs by this compound in chondrocytes is still emerging.[10] By reducing the catabolic activity of these enzymes, this compound helps to preserve the structural integrity of the cartilage.

Quantitative Data on this compound's Effects on Chondrocytes

| Parameter | Effect of this compound | Concentration Range | Cell/Tissue Type | Reference |

| Proteoglycan Synthesis (³⁵SO₄ incorporation) | Stimulation | 10⁻⁹ M - 10⁻⁶ M | Calf articular cartilage explants | [14] |

| ³H-proline Incorporation (Collagen Synthesis) | Stimulation | Not specified | Hen joint cartilage tissue | [13] |

| ³H-glucosamine Uptake | Stimulation | Not specified | Hen joint cartilage tissue | [13] |

| ³H-proline Uptake | Stimulation | Not specified | Hen joint cartilage tissue | [11][13] |

| Leukocyte Adherence | Reduction | 100 mg/kg (in vivo) | Mouse synovium (in vivo) | [7][9] |

Experimental Protocols

In Vitro Organ Culture for Proteoglycan Synthesis Assay

-

Tissue Source: Calf articular cartilage explants.

-

Culture Medium: Standard cell culture medium supplemented with fetal calf serum and antibiotics.

-

Treatment: Explants are incubated with varying concentrations of this compound (e.g., 10⁻⁹ M to 10⁻⁴ M).

-

Radiolabeling: ³⁵SO₄ is added to the culture medium to label newly synthesized proteoglycans.

-

Analysis: After incubation, the cartilage explants are digested, and the incorporated radioactivity is measured using a scintillation counter to quantify proteoglycan synthesis.

-

Reference: Based on the methodology described in the study by Riera et al. (1990).[14]

Quantitative Microautoradiography for Precursor Uptake and Incorporation

-

Tissue Source: Hen joint cartilage tissue.

-

Radiolabeled Precursors: ³H-glucosamine and ³H-proline.

-

In Vitro Incubation: Cartilage tissue is incubated with radiolabeled precursors in the presence or absence of this compound.

-

In Vivo Administration: this compound is injected intra-articularly into the knee joints of live animals, followed by the administration of radiolabeled precursors.

-

Tissue Processing: Cartilage samples are fixed, sectioned, and coated with a photographic emulsion.

-

Analysis: The distribution and density of silver grains in the autoradiographs are quantified to determine the intracellular uptake of precursors and their incorporation into the extracellular matrix.

-

Reference: Based on the methodology described in the study by Kalbhen and Kalkert (1987).[13]

Visualizing Molecular Pathways and Workflows

Caption: Molecular targets of this compound in chondrocytes.

Caption: Workflow for proteoglycan synthesis assay.

Conclusion